Desoxyepothilone F

Description

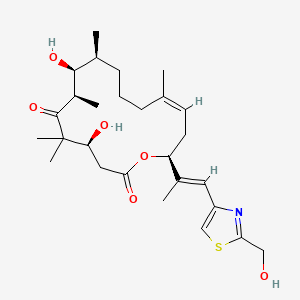

Structure

3D Structure

Properties

Molecular Formula |

C27H41NO6S |

|---|---|

Molecular Weight |

507.7 g/mol |

IUPAC Name |

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-16-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-5,5,7,9,13-pentamethyl-1-oxacyclohexadec-13-ene-2,6-dione |

InChI |

InChI=1S/C27H41NO6S/c1-16-8-7-9-17(2)25(32)19(4)26(33)27(5,6)22(30)13-24(31)34-21(11-10-16)18(3)12-20-15-35-23(14-29)28-20/h10,12,15,17,19,21-22,25,29-30,32H,7-9,11,13-14H2,1-6H3/b16-10-,18-12+/t17-,19+,21-,22-,25-/m0/s1 |

InChI Key |

VTTMWBPZTZHGLU-IVSQCGTASA-N |

Isomeric SMILES |

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)CO)/C)/C |

Canonical SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)CO)C)C |

Synonyms |

12,13-desoxyepothilone F 21-hydroxyepothilone D dEpoF cpd desoxyepothilone F epothilone D, 21-hydroxy epothilone F, 12,13-desoxy |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence

Isolation and Characterization from Myxobacteria (e.g., Sorangium cellulosum)

Desoxyepothilone F, along with other epothilone (B1246373) variants, is a secondary metabolite produced by the soil-dwelling myxobacterium, Sorangium cellulosum. researchgate.net The initial discovery of epothilones from Sorangium cellulosum strain So ce90 opened the door to the isolation of a diverse array of related structures. nih.gov

In a comprehensive analysis of the culture broth from a 700-liter fermentation of Sorangium cellulosum strain So ce90/B2, a total of 37 natural epothilone variants were isolated. nih.gov Among these were the 12,13-desoxyepothilones. Notably, epothilones E and F, the 21-hydroxy derivatives of epothilones A and B respectively, were found in low and variable amounts. nih.gov The isolation and structural elucidation of these compounds were accomplished using a combination of comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. nih.gov

The production of these numerous epothilone analogues is thought to be a result of the imperfect selectivity of the biosynthetic enzymes for their acetate (B1210297) and propionate (B1217596) building blocks. nih.gov The table below summarizes key details regarding the isolation of this compound and related compounds from Sorangium cellulosum.

| Compound Family | Producing Organism | Strain | Key Isolation Findings |

| Epothilones | Sorangium cellulosum | So ce90/B2 | Isolation of 37 natural epothilone variants, including 12,13-desoxyepothilones. |

| Epothilone F | Sorangium cellulosum | So ce90/B2 | Produced in low and variable amounts as a 21-hydroxy derivative. |

Position of this compound in the Epothilone Biosynthetic Cascade

The biosynthesis of epothilones is a complex, multi-step process orchestrated by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster. This compound occupies a specific position within this intricate metabolic network. The desoxyepothilones, which lack the epoxide group at the C12-C13 position, are biosynthetic precursors to the corresponding epoxidized epothilones.

The formation of Epothilone F is a subsequent modification of a pre-formed epothilone structure. Specifically, studies have shown that epothilones E and F are the result of a hydroxylation event at the C-21 position of epothilones A and B, respectively. nih.gov This biotransformation is catalyzed by a monooxygenase. nih.gov Therefore, in the biosynthetic cascade, the formation of the desoxyepothilone core structure precedes the C-21 hydroxylation. Given that this compound is 21-hydroxy-12,13-desoxyepothilone B, its direct precursor is 12,13-desoxyepothilone B (also known as Epothilone D).

The general biosynthetic sequence leading to this compound can be summarized as follows:

Assembly of the polyketide backbone of Desoxyepothilone D by the PKS/NRPS machinery.

Hydroxylation at the C-21 position of Desoxyepothilone D to yield this compound.

It is important to note that the epoxidation of the C12-C13 double bond, which converts desoxyepothilones to epothilones A and B, is a separate enzymatic step.

Enzymatic Modifications and Precursors leading to this compound

The biosynthesis of this compound is dependent on a series of specific enzymatic reactions and the availability of precursor molecules. The foundational structure is assembled by a modular Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).

The key precursors for the carbon skeleton of the epothilones are acetate and propionate. nih.gov The thiazole (B1198619) ring, a characteristic feature of the epothilones, is derived from the amino acid cysteine. The PKS and NRPS enzymes work in a coordinated fashion to sequentially add these precursor units, ultimately forming the macrolide ring of the desoxyepothilone core.

The final and defining step in the formation of this compound is the hydroxylation at the C-21 position of the thiazole ring of Desoxyepothilone D. This reaction is carried out by a substrate-induced monooxygenase. nih.gov This enzymatic modification highlights the metabolic versatility of Sorangium cellulosum, which can further functionalize the core epothilone structure.

The table below outlines the key enzymatic steps and precursors involved in the biosynthesis of this compound.

| Biosynthetic Step | Key Enzymes | Precursor(s) | Product |

| Polyketide backbone and thiazole ring formation | Polyketide Synthase (PKS), Non-ribosomal Peptide Synthetase (NRPS) | Acetate, Propionate, Cysteine | Desoxyepothilone D |

| C-21 Hydroxylation | Substrate-induced monooxygenase | Desoxyepothilone D, O2, NADPH | This compound |

Advanced Chemical Synthesis Methodologies for Desoxyepothilone F

Strategies for Total Synthesis

The total synthesis of Desoxyepothilone F has been achieved through carefully designed, processable routes that allow for the production of this potent antitumor agent. acs.orgnih.gov These strategies are marked by their efficiency and adaptability, enabling the synthesis of related compounds like 12,13-desoxyepothilone B (dEpoB). researchgate.net A key feature of these synthetic plans is the late-stage introduction of critical functionalities, which allows for flexibility and the potential for analog creation. mskcc.org

In a typical convergent synthesis of this compound, the molecule is disconnected into key building blocks, often a "left wing" containing the thiazole (B1198619) side chain and a "right wing" or "acyl sector" comprising the rest of the macrolide backbone. acs.orggoogle.com For instance, one successful approach involved the merger of a C1-C11 acyl sector with a C12-C21 vinyl iodide fragment. acs.orgresearchgate.net This modular plan not only makes the synthesis more efficient but also allows for modifications to be made to individual fragments, which is invaluable for structure-activity relationship (SAR) studies. dtic.mil

Aldol (B89426) condensations are pivotal in establishing key carbon-carbon bonds and setting crucial stereocenters within the acyl sector of this compound. researchgate.netacs.org A particularly effective strategy employs two sequential aldol reactions to construct this fragment. nih.gov The first aldol condensation typically forms the C6-C7 bond. researchgate.netacs.org Following this, a second aldol reaction, often using a two-carbon acetate (B1210297) equivalent, joins C2 and C3. researchgate.net This second reaction is performed with very high asymmetric induction, effectively setting the critical stereochemistry at the C3 position. researchgate.netacs.org

A significant finding in the synthesis of this compound was the discovery of dramatic long-range stereochemical effects. researchgate.netnih.gov The existing stereochemistry in one part of a fragment was found to profoundly influence the stereochemical outcome of an aldol reaction at a distant site. researchgate.net For example, the configuration at C3 was found to have consequences for the stereoselectivity of the C6-C7 aldol coupling. researchgate.netnih.gov Understanding and leveraging these long-range effects has been crucial for achieving the desired stereochemical control throughout the synthesis. colab.ws

Table 1: Key Aldol Condensations in this compound Synthesis

| Reaction Stage | Bond Formed | Key Reagents/Conditions | Stereochemical Outcome |

|---|---|---|---|

| First Aldol | C6-C7 | Aldehyde fragment and a ketone enolate | High facial stereochemical guidance from α-stereogenic center |

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of convergent strategies for this compound synthesis. google.comnih.gov It is employed to form the C11-C12 bond, effectively stitching together the two major fragments of the molecule (the acyl sector and the thiazole-containing vinyl iodide). acs.orgnih.gov The B-alkyl Suzuki-Miyaura cross-coupling is particularly noted for its application in epothilone (B1246373) synthesis. researchgate.net

A critical innovation in the synthesis of this compound involved altering the synthetic sequence concerning the Suzuki coupling. researchgate.netacs.org Initial strategies, which were successful for the synthesis of dEpoB, involved performing the Suzuki coupling first and then establishing the C3 stereocenter via reduction of a ketone. nih.gov However, this reduction step proved to be very difficult and low-yielding for the this compound precursor. researchgate.netacs.org The breakthrough strategy reversed this order: the C3 stereocenter was set first using aldol chemistry, and only then was the Suzuki coupling reaction conducted. researchgate.netnih.gov This revised approach was a major advance that enabled a straightforward and more efficient synthesis of this compound. acs.org

Table 2: Suzuki Coupling in this compound Synthesis

| Coupling Fragments | Bond Formed | Catalyst System | Key Insight |

|---|---|---|---|

| C1-C11 organoborane | C11-C12 | Palladium complex (e.g., PdCl2(dppf)) and a base (e.g., Cs2CO3) | Performing the coupling after establishing the C3 stereocenter via aldol reaction to avoid a difficult ketone reduction step. researchgate.netacs.org |

The final key transformation in the total synthesis of this compound is macrolactonization, the ring-closing reaction that forms the 16-membered lactone ring. google.com This step involves forming an ester bond between the C1 carboxyl group and the C15 hydroxyl group of the linear precursor. drugfuture.com

Various reagents can be employed for this crucial cyclization step. The Yamaguchi macrolactonization, which uses 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), is a commonly cited and effective method for forming the macrolactone in epothilone syntheses. drugfuture.comacs.org The success of this step is highly dependent on the conformation of the linear precursor and the reaction conditions, which must be carefully optimized to favor the intramolecular cyclization over competing intermolecular polymerization. After cyclization, final deprotection steps are carried out to reveal this compound. drugfuture.com

Key Bond-Forming Reactions

Challenges in High-Yielding Synthesis of this compound

The development of a high-yielding synthesis of this compound was fraught with challenges, requiring researchers to devise new strategies when methods successful for similar molecules failed. researchgate.netdtic.mil One of the most significant hurdles was the stereoselective reduction of the C3-keto group. acs.orgnih.gov In the synthesis of the related compound dEpoB, a Noyori asymmetric reduction protocol worked well to set the required (S)-hydroxyl group after the Suzuki coupling. researchgate.net However, this same reaction was not transferable and proved exceedingly difficult for the this compound precursor, resulting in very low yields. researchgate.netnih.gov This single problematic step necessitated the complete redesign of the synthesis to establish the C3 stereocenter before the Suzuki coupling. acs.org

Another documented challenge was an unexpected solvolysis problem at the C15 position. mskcc.orgnih.govacs.org This side reaction was reportedly mediated by the remote C21-hydroxyl group that distinguishes this compound from dEpoB, highlighting how a seemingly minor structural change can have profound and unexpected consequences for the chemical reactivity of a complex molecule. mskcc.org These difficulties underscore the intricate nature of the molecule and the need for highly robust and adaptable synthetic plans.

Methodological Advancements in Asymmetric Induction and Segment Assembly

The total synthesis of this compound has necessitated the development of sophisticated and highly stereocontrolled strategies for the construction of its complex polyketide framework. Methodological advancements have centered on achieving high levels of asymmetric induction in the formation of key stereocenters and the efficient assembly of major structural fragments. These developments have been crucial in overcoming challenges that were not successfully addressed by synthetic routes designed for other epothilones, such as 12,13-desoxyepothilone B (dEpoB). researchgate.netnih.gov

A pivotal challenge in earlier synthetic strategies for related epothilones involved the late-stage introduction of the C3 hydroxyl group. acs.org The common approach of reducing a C3-keto precursor following the crucial Suzuki coupling of the molecule's main fragments proved to be problematic and low-yielding in the context of this compound synthesis. nih.govacs.org Specifically, the Noyori protocol for the asymmetric reduction of the C3-ketone after the Suzuki coupling was not transferable with high yields to the this compound system. researchgate.netnih.gov

The core of this advanced methodology lies in the sequential and highly controlled construction of the C1-C11 acyl sector through consecutive aldol reactions. researchgate.netnih.gov The first aldol condensation establishes the bond between C6 and C7. Following this, a subsequent aldol reaction joins C2 and C3, which critically sets the required S-stereochemistry at the C3 position with a high degree of asymmetric induction. researchgate.netacs.org Only after the stereocenter at C3 is securely in place is the C1-C11 fragment coupled with the remainder of the molecule. nih.gov

This strategic shift in the synthetic sequence represents a significant methodological advancement, as summarized in the table below.

| Strategic Comparison for C3 Stereocenter Establishment | |

| Parameter | Previous Method (dEpoB Synthesis) |

| Key Reaction for C3 Stereocontrol | Asymmetric reduction of C3-ketone (e.g., Noyori protocol) |

| Timing of Stereocenter Creation | Late-stage, after Suzuki coupling |

| Efficiency for this compound | Low yield, problematic |

| Key Fragments Coupled | C1-C11 keto-aldehyde sector and C12-C21 sector |

Further detailed research into the C6-C7 aldol condensation revealed the presence of significant long-range stereochemical effects. researchgate.netnih.gov The stereochemical outcome of the C6-C7 bond formation was found to be dramatically influenced by the stereochemical status of remote centers, such as C3. nih.gov This discovery has led to a deeper understanding of the conformational behavior of the molecular fragments and has been instrumental in optimizing the reaction conditions to favor the desired diastereomer.

The assembly of the major fragments of this compound is a prime example of a highly convergent synthesis. researchgate.netnih.gov The key steps in this advanced approach are outlined below.

| Key Segment Assembly Steps in this compound Synthesis | |

| Step | Description |

| 1. C6-C7 Bond Formation | Initial construction of the acyl backbone. |

| 2. C2-C3 Bond Formation & C3 Stereocontrol | Introduction of the C2-C3 unit with high asymmetric induction at C3. |

| 3. C11-C12 Bond Formation | Coupling of the fully formed C1-C11 acyl fragment with the C12-C21 thiazole-containing fragment. |

| 4. Macrolactonization | Ring-closing reaction to form the 16-membered macrolide core. |

These methodological advancements in asymmetric induction and the strategic assembly of molecular segments have been fundamental in achieving a practical and efficient total synthesis of this compound. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action

Interaction with Microtubule Dynamics and Tubulin Polymerization

Desoxyepothilone F, a structural analog of epothilone (B1246373), exerts its cytotoxic effects primarily by interfering with the normal dynamics of microtubules, which are essential components of the cellular cytoskeleton. These structures, composed of α- and β-tubulin heterodimers, are in a constant state of flux, undergoing phases of polymerization (assembly) and depolymerization (disassembly). This dynamic instability is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

This compound functions as a microtubule-stabilizing agent. semanticscholar.org It binds to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting the polymerization of tubulin into stable microtubules. mdpi.compnas.org This binding occurs at a site that is similar, though not identical, to that of paclitaxel (B517696). mdpi.comaacrjournals.org The stabilization effect of this compound is potent, leading to an increase in the mass of polymerized microtubules within the cell. psu.edu Notably, the absence of the epoxide group at the C12-13 position, a characteristic feature of desoxyepothilones, does not diminish its ability to bind to microtubules and induce their polymerization. mdpi.com In fact, some desoxyepothilones have been shown to be more potent microtubule stabilizers in vitro than their epoxidated counterparts. mdpi.com

The interaction of this compound with tubulin enhances the lateral interactions between tubulin heterodimers, which facilitates the formation and stabilization of microtubules. semanticscholar.org This action effectively suppresses the dynamic instability of microtubules, locking them in a polymerized state and preventing their necessary depolymerization. mdpi.com The resulting aberrant microtubule structures include the formation of microtubule bundles and multiple asters, which disrupt the normal microtubule-dependent cellular functions. mdpi.com

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

The disruption of microtubule dynamics by this compound has profound consequences for cell division, leading to an arrest of the cell cycle, primarily at the G2/M transition phase. pnas.orgscispace.com The mitotic spindle, which is composed of microtubules, is responsible for the accurate segregation of chromosomes into daughter cells during mitosis (M phase). The proper formation and function of the mitotic spindle are dependent on the dynamic instability of its constituent microtubules.

By stabilizing microtubules, this compound prevents the formation of a functional bipolar mitotic spindle. The stabilized microtubules are unable to undergo the rapid reorganization required for the alignment of chromosomes at the metaphase plate and their subsequent separation during anaphase. This leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before cell division proceeds.

The activation of the spindle assembly checkpoint halts the cell cycle at the G2/M phase, preventing the cell from entering anaphase with a defective spindle. pnas.org This arrest provides the cell with an opportunity to repair the damage; however, in the persistent presence of this compound, the microtubule defects are irreparable, leading to a prolonged G2/M arrest. This sustained cell cycle arrest is a key mechanism through which this compound exerts its antiproliferative effects on rapidly dividing cancer cells.

Mechanisms Leading to Apoptosis in Malignant Cell Lines

Prolonged arrest at the G2/M phase of the cell cycle, induced by this compound, ultimately triggers programmed cell death, or apoptosis, in malignant cell lines. psu.edupnas.org Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response. qiagen.com The apoptotic cascade initiated by microtubule-stabilizing agents like this compound primarily proceeds through the intrinsic, or mitochondrial, pathway. qiagen.comresearchgate.netabcam.cn

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). oncotarget.comoncotarget.comnih.gov In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing their activation. However, the cellular stress caused by sustained G2/M arrest leads to the activation of pro-apoptotic "BH3-only" proteins. These proteins neutralize the anti-apoptotic Bcl-2 family members, allowing Bax and Bak to become active. researchgate.net

Activated Bax and Bak oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). researchgate.net This results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. mdpi.comresearchgate.net In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 in a complex known as the apoptosome. mdpi.com

Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. scispace.comqiagen.comsdbonline.orgnih.gov These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing. qiagen.com

Comparative Analysis of Microtubule Stabilization with Other Agents (e.g., Paclitaxel)

This compound shares a similar mechanism of action with paclitaxel, as both are microtubule-stabilizing agents. aacrjournals.orgoncotarget.com However, there are notable differences in their pharmacological profiles, particularly concerning their potency and efficacy against multidrug-resistant (MDR) cancer cells.

Both this compound and paclitaxel bind to β-tubulin to promote tubulin polymerization and stabilize microtubules. pnas.orgmdpi.com However, studies with related desoxyepothilones, such as Desoxyepothilone B, have shown that they can be significantly more potent than paclitaxel in inhibiting the growth of certain cancer cell lines, especially those that have developed resistance to paclitaxel. pnas.orgnih.gov This is a critical advantage, as resistance to taxanes like paclitaxel is a major clinical challenge.

One of the key mechanisms of resistance to paclitaxel involves the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes the drug from the cancer cell. Desoxyepothilones have been shown to be poor substrates for P-gp, allowing them to accumulate in resistant cells and exert their cytotoxic effects. aacrjournals.org

The following table provides a comparative overview of the in vitro cytotoxicity of Desoxyepothilone B (a close analog of this compound) and paclitaxel against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | Desoxyepothilone B IC50 (µM) | Paclitaxel IC50 (µM) | Resistance to Paclitaxel |

|---|---|---|---|---|

| CCRF-CEM | T-cell acute lymphoblastic leukemia | 0.0021 | 0.0021 | Sensitive |

| CCRF-CEM/VBL1000 | Vinblastine-resistant leukemia | 0.029 | 5.17 | Resistant |

| A549 | Lung carcinoma | 0.0027 | 0.0006 | Sensitive |

| MCF-7 | Breast adenocarcinoma | 0.001 | 0.0025 | Sensitive |

| MCF-7/Adr | Doxorubicin-resistant breast adenocarcinoma | 0.001 | 0.005 | Resistant |

| PC-3 | Prostate adenocarcinoma | 0.0055 | 0.02 | Relatively Resistant |

Data in the table is compiled from multiple sources. pnas.orgnih.gov

The data clearly indicates that while both compounds are highly active in sensitive cell lines, desoxyepothilones retain remarkable potency in cell lines that exhibit strong resistance to paclitaxel and other chemotherapeutic agents. For instance, in the CCRF-CEM/VBL1000 cell line, Desoxyepothilone B is over 170 times more potent than paclitaxel. pnas.orgnih.gov This superior activity in resistant models underscores the potential of this compound as a therapeutic agent capable of overcoming key mechanisms of drug resistance.

Preclinical Pharmacological Profile and Efficacy

In Vitro Cytotoxicity against Malignant Cell Lines

Potency Assessment (e.g., IC50 values)

In vitro assays have confirmed that Desoxyepothilone F (dEpoF) possesses high cytotoxic activity against a variety of human tumor cell lines. dtic.mil Its potency has been shown to be comparable to that of its close analogue, Desoxyepothilone B (dEpoB). dtic.mil For instance, in the non-multi-drug-resistant (MDR) human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM, this compound demonstrated potent growth inhibition. nih.govnih.gov The concentrations required for 50% growth inhibition (IC50) have been quantified across several malignant cell lines, highlighting its powerful cytotoxic effects. nih.govdtic.mil

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other Agents

| Cell Line | Compound | IC50 (µM) | Fold Resistance* | Source |

|---|---|---|---|---|

| CCRF-CEM (Sensitive) | This compound | 0.00275 | N/A | nih.gov |

| CCRF-CEM/VBL1000 (Resistant) | This compound | 0.092 | 33.5 | nih.govnih.gov |

| CCRF-CEM (Sensitive) | Desoxyepothilone B | 0.00725 | N/A | nih.gov |

| CCRF-CEM/VBL1000 (Resistant) | Desoxyepothilone B | 0.029 | 4.0 | nih.govnih.gov |

| CCRF-CEM (Sensitive) | aza-EpoB | 0.0021 | N/A | nih.gov |

| CCRF-CEM/VBL1000 (Resistant) | aza-EpoB | 2.99 | 1,423 | nih.govnih.gov |

| CCRF-CEM (Sensitive) | Paclitaxel (B517696) | 0.00165 | N/A | nih.gov |

| CCRF-CEM/VBL1000 (Resistant) | Paclitaxel | 5.17 | 3,133 | nih.govnih.gov |

*Fold resistance is calculated as the ratio of IC50 in the resistant cell line to the IC50 in the sensitive parent cell line.

Activity against Multi-Drug Resistant (MDR) Cell Lines

A crucial feature of this compound is its ability to maintain significant activity against cancer cell lines that have developed resistance to other chemotherapeutic agents. nih.govdtic.mil This includes cell lines overexpressing P-glycoprotein, a common mechanism of multi-drug resistance (MDR). researchgate.net In a vinblastine-resistant CCRF-CEM subline (CCRF-CEM/VBL1000), this compound showed a resistance factor of only 33.5, which contrasts sharply with the 1,423-fold resistance observed for aza-EpoB and the 3,133-fold resistance for paclitaxel. nih.govnih.gov Studies consistently show that this compound outperforms conventional anticancer agents such as paclitaxel, vinblastine, etoposide, and actinomycin (B1170597) D in inhibiting the growth of MDR tumor cells. dtic.mil This suggests that it is less susceptible to the deactivation mechanisms that render many other drugs ineffective. nih.gov

Differential Effects on Tubulin Polymerization in Cellular Assays

The primary mechanism of action for the epothilone (B1246373) class is the stabilization of microtubule assemblies, disrupting their dynamic nature and leading to mitotic arrest. nih.govpsu.edu Like other epothilones, this compound is understood to function through this paclitaxel-like mechanism. nih.govnih.gov While it is established that epothilones can induce tubulin polymerization, specific studies detailing the differential effects of this compound in cellular tubulin polymerization assays, compared to its parent compounds or other analogues, are not extensively documented in the available research. The functional consequence of its microtubule stabilization is evident in its potent cytotoxicity, but quantitative cellular assays distinguishing its specific polymerization profile are not provided in the reviewed sources.

In Vivo Anti-tumor Efficacy in Non-Human Models

Efficacy in Xenograft Models (e.g., mouse xenografts)

The potent in vitro activity of this compound has been successfully translated into significant in vivo anti-tumor efficacy in non-human models. nih.govdtic.mil In nude mice bearing human tumor xenografts, this compound has demonstrated curative effects similar to those of Desoxyepothilone B. nih.govnih.gov

Specific xenograft models where this compound has shown marked efficacy include:

MX-1 Human Mammary Carcinoma: In mice with established MX-1 tumors, treatment with this compound led to a significant reduction in tumor size. nih.gov At a dose of 30 mg/kg, complete tumor disappearance was observed in three out of five mice by the end of the treatment period. nih.gov

CCRF-CEM Human Leukemia: In a xenograft model using CCRF-CEM cells, this compound markedly reduced tumor size. researchgate.net In one study, it rendered one of three mice tumor-free after the sixth dose, with the remaining two mice becoming tumor-free by day 32. researchgate.net

K562 Human Myelogenous Leukemia: Analysis has shown that this compound produces curative effects against K562 xenografts. nih.govnih.gov

Comparative Therapeutic Effects against Sensitive and Resistant Tumors

The therapeutic advantage of this compound is particularly evident in its efficacy against tumors resistant to conventional chemotherapy. nih.govaltogenlabs.com Its performance in vivo mirrors that of Desoxyepothilone B, which has been shown to be much more effective than paclitaxel at reducing tumor sizes in various MDR tumor models. nih.gov While Desoxyepothilone B performed similarly to paclitaxel in some sensitive tumor xenografts, its effects were clearly superior against MDR tumors. pnas.org For example, Desoxyepothilone B was curative in nude mice bearing paclitaxel-resistant CCRF-CEM xenografts, whereas paclitaxel itself showed no significant efficacy. pnas.orgascopubs.org

Given that this compound exhibits curative effects similar to Desoxyepothilone B, it shares this superior profile against resistant tumors. nih.govnih.gov A direct in vivo comparison using CCRF-CEM xenografts showed that while aza-EpoB produced only moderate suppression of tumor growth, this compound caused a marked reduction in tumor size and led to complete remission. researchgate.net These findings underscore that desoxyepothilones are promising therapeutic agents, particularly for cancers that have become refractory to taxane-based therapies. altogenlabs.com

Structure Activity Relationships Sar and Rational Design of Derivatives

Impact of C21 Hydroxyl Group on Biological Activity and Chemical Properties

The introduction of a hydroxyl group at the C21 position of the thiazole (B1198619) side chain in desoxyepothilone B, yielding desoxyepothilone F, has a notable impact on the molecule's properties without significantly diminishing its biological activity. google.comgoogle.com

Biological Activity: The presence of the C21 hydroxyl group does not abrogate the potent cytotoxic activity of the parent compound. dtic.mil In vitro assays have demonstrated that this compound is highly active against a variety of tumor cell lines, with a potency comparable to that of desoxyepothilone B. dtic.milacs.orgmskcc.orgnih.govresearchgate.net It effectively inhibits the growth of cancer cells, including those that have developed resistance to other chemotherapeutic agents like paclitaxel (B517696). acs.orgmskcc.orgnih.govresearchgate.net

Chemical Properties: A key advantage conferred by the C21 hydroxyl group is increased water solubility. dtic.milacs.orgmskcc.orgnih.govresearchgate.net this compound is reported to be 2.5 times more water-soluble than desoxyepothilone B. dtic.mil This enhanced solubility is a desirable characteristic for drug formulation and administration. google.comgoogle.com

Furthermore, the primary hydroxyl group at C21 serves as a convenient "handle" for further chemical modifications. google.comgoogle.comdtic.milacs.orgmskcc.orgnih.govresearchgate.net This allows for the synthesis of a variety of new analogues for further biological evaluation. For instance, the hydroxyl group can be converted to a tosylate and then displaced to introduce other functionalities or to selectively deoxygenate the molecule back to desoxyepothilone B. google.comgoogle.com

Analysis of Structural Modifications and Their Influence on Potency

The epothilone (B1246373) scaffold has been systematically modified to probe the influence of different structural features on biological potency. These studies have provided a detailed map of the structure-activity relationships (SAR) for this class of compounds. dtic.mil

The core macrocyclic structure, particularly the stereochemistry of the C3–C8 polypropionate region, is critical for activity. mdpi.com The C1 to C8 acyl sector of the molecule generally tolerates little structural change without a significant loss of cytotoxicity and microtubule-stabilizing ability. nih.gov In contrast, the C9–C15 O-alkyl sector and the C15-pendant aryl (thiazole) sector allow for considerable modifications. nih.gov

Key Structural Modifications and Their Effects:

12,13-Desoxy Feature: The absence of the epoxide ring, as seen in the desoxyepothilones, leads to a more favorable therapeutic profile compared to epothilones containing the epoxide, such as epothilone B. dtic.milnih.gov While the desoxy compounds may be slightly less cytotoxic in vitro, they exhibit lower toxicity in vivo, resulting in a wider therapeutic window. google.comnih.gov

C12 Modifications: Substitution at the C12 position has been explored to enhance therapeutic properties. For example, replacing the methyl group with a trifluoromethyl group resulted in an analogue with a significantly improved therapeutic index. nih.gov

C15 Modifications: The stereochemistry at C15 is crucial for activity. In aza-dEpoB analogues, where the C15 carbon is replaced by nitrogen, the (S)-configuration (as in 3b) retains significant microtubule-stabilizing activity (75% of dEpoB), whereas the epimeric (R)-configuration (3a) shows a dramatic loss of activity. dtic.mil

Thiazole Ring Modifications: The thiazole side chain is a key pharmacophore. dtic.mil Modifications to this part of the molecule can significantly impact potency. For instance, replacing the thiazole with a benzothiazole (B30560) or quinoline (B57606) has led to analogues with even greater potency than epothilone B against certain cancer cell lines. psu.edu

Introduction of Unsaturation: Introducing a double bond at the C9-C10 position, as in 9,10-dehydro-dEpoB (dehydelone), resulted in a marked increase in both intrinsic potency and biological stability. researchgate.netpnas.org

The following table summarizes the in vitro cytotoxicity of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Fold Resistance |

| This compound | CCRF-CEM | - | - |

| This compound | CCRF-CEM/VBL1000 | 92 | 33.5 |

| Desoxyepothilone B | CCRF-CEM | - | - |

| Desoxyepothilone B | CCRF-CEM/VBL1000 | 29 | 4 |

| Aza-EpoB | CCRF-CEM | - | - |

| Aza-EpoB | CCRF-CEM/VBL1000 | 2990 | 1423 |

| Paclitaxel | CCRF-CEM | - | - |

| Paclitaxel | CCRF-CEM/VBL1000 | 5170 | 3133 |

Data sourced from nih.gov

Development of Analogues for Enhanced Therapeutic Indices

A primary goal in the development of epothilone analogues is to improve the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. A wider therapeutic index indicates a greater margin of safety.

The discovery that 12,13-desoxyepothilone B (dEpoB) possesses a more promising therapeutic profile than its parent compound, epothilone B, was a significant breakthrough. google.comdtic.mil This finding spurred the synthesis and evaluation of other desoxyepothilone analogues, including this compound. dtic.milnih.gov

This compound itself exhibits a therapeutic profile similar to dEpoB, with curative effects observed in animal models of human cancer. nih.govnih.gov Its enhanced water solubility is an additional advantage for potential clinical development. dtic.milacs.orgmskcc.orgnih.govresearchgate.net

Further rational design has led to the development of third-generation epothilone analogues with even better pharmacological profiles. For instance, the introduction of a trifluoromethyl group at C12 led to "fludelone," an analogue with a superior therapeutic index due to reduced toxicity. nih.govresearchgate.net

The synthesis of aza-epothilones, where the C15 carbon is replaced by nitrogen, represents another strategy to develop analogues with improved properties. dtic.milresearchgate.net While aza-EpoB was advanced to clinical trials, comparative studies have suggested that dEpoB and dEpoF may have superior therapeutic effects. nih.govresearchgate.net

The development of "iso-fludelone," which combines the features of fludelone (B1232890) with an isoxazole (B147169) moiety, resulted in a compound with enhanced stability, excellent water solubility, and remarkable potency, leading to therapeutic cures in challenging preclinical cancer models. pnas.org

Stereochemical Insights and their Contribution to Biological Activity

The specific three-dimensional arrangement of atoms (stereochemistry) in the epothilone molecule is a critical determinant of its biological activity.

The stereochemistry of the C3–C8 polypropionate region of the macrolide ring is essential for the compound's ability to bind to tubulin and exert its cytotoxic effects. mdpi.com Any alterations in this region can lead to a significant loss of activity.

The stereochemistry at C15 has also been shown to be of major importance. As mentioned previously, in the case of aza-dEpoB analogues, the (S)-configuration at the nitrogen atom (C15 position) is crucial for maintaining microtubule-stabilizing activity, while the (R)-epimer is largely inactive. dtic.mil

Furthermore, the required (S)-stereochemistry at C3 has been a key focus in the total synthesis of this compound. acs.orgresearchgate.net The development of synthetic routes that can reliably establish this stereocenter has been a significant achievement, enabling the production of these complex molecules for biological evaluation. acs.orgresearchgate.net

Future Directions in Desoxyepothilone F Research

Innovations in Synthetic Strategies for Scalable Production

The clinical development and widespread biological investigation of Desoxyepothilone F are critically dependent on the availability of efficient and scalable synthetic routes. Early total syntheses, while successful in providing initial quantities of the compound for biological evaluation, often involved lengthy and complex procedures. acs.orgresearchgate.net Future research is focused on developing more practical and economically viable methods for large-scale production.

Further refinements to these convergent syntheses are aimed at improving stereocontrol and reducing the number of steps. For instance, the use of catalytic asymmetric reactions to establish key stereocenters early in the synthesis is a promising avenue. dtic.mil Researchers have also focused on optimizing coupling reactions, such as the Suzuki coupling, to achieve higher yields and greater functional group tolerance. researchgate.netacs.org Overcoming challenges such as unexpected side reactions, like the acid-induced susceptibility observed in some synthetic routes, remains a priority for achieving a truly scalable process. dtic.mil

Key Synthetic Strategies for this compound and Related Compounds:

| Synthetic Approach | Key Reactions | Advantages | Challenges | References |

| Convergent Synthesis | Aldol (B89426) Condensations, B-alkyl Suzuki Coupling, Macrolactonization | High efficiency, modularity for analogue synthesis | Potential for side reactions, stereocontrol | acs.orgresearchgate.netdtic.milacs.org |

| Catalytic Asymmetric Synthesis | Asymmetric Aldol Reactions, Asymmetric Allylation | High stereoselectivity, reduced need for chiral auxiliaries | Catalyst efficiency and cost | dtic.mil |

Advanced Mechanistic Studies at the Sub-Cellular Level

This compound exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in processes such as cell division and intracellular transport. ascopubs.orgnih.gov While this general mechanism is shared with other microtubule-stabilizing agents like paclitaxel (B517696), the precise molecular interactions of dEpoF with tubulin and the subsequent effects on microtubule dynamics are still being elucidated.

Future research will employ advanced techniques such as cryo-electron microscopy (cryo-EM) to obtain high-resolution structural information of dEpoF bound to the tubulin heterodimer. bristol.ac.ukrcsb.org Such studies will reveal the specific binding pocket on β-tubulin and the conformational changes induced in the protein upon drug binding. nih.gov Understanding these details at an atomic level is crucial for the rational design of new analogues with improved affinity and selectivity.

Furthermore, advanced live-cell imaging techniques will be instrumental in dissecting the impact of dEpoF on microtubule dynamics in real-time. nih.gov These studies will go beyond static observations of microtubule bundling to quantify the suppression of dynamic instability – the process of microtubule growth and shrinkage. Investigating how dEpoF affects the rates of microtubule polymerization, depolymerization, and the frequency of catastrophe (the switch from growth to shrinkage) and rescue (the switch from shrinkage to growth) will provide a more complete picture of its sub-cellular mechanism of action. researchgate.netaacrjournals.org

Exploration of Novel Analogues for Optimized Preclinical Profiles

The synthesis of this compound itself was an exercise in creating a novel analogue with potentially superior properties to the naturally occurring epothilones. acs.org The presence of the 21-hydroxyl group in dEpoF offers a key advantage: it enhances water solubility and provides a convenient handle for further chemical modification. acs.orgacs.orgmskcc.org This has opened the door to the creation of a wide array of new analogues with the aim of optimizing preclinical profiles, including increased potency, improved metabolic stability, and reduced off-target effects.

Structure-activity relationship (SAR) studies have been a cornerstone of this research. nih.gov For example, the comparison of dEpoF with its close relative, 12,13-desoxyepothilone B (dEpoB), has demonstrated that the addition of the 21-hydroxyl group does not significantly diminish its potent anti-cancer activity. mskcc.orgnih.gov In some cases, dEpoF has shown comparable or even superior activity against certain cancer cell lines, including those resistant to paclitaxel. acs.orgacs.org

Future efforts will focus on creating analogues with modifications at various positions of the dEpoF scaffold. This includes exploring changes to the thiazole (B1198619) side chain, the macrolide ring, and the stereochemistry of key functional groups. The goal is to identify compounds with an enhanced therapeutic window, meaning a greater separation between the dose required for efficacy and the dose that causes toxicity. The evaluation of these novel analogues in a range of preclinical models, including various human tumor xenografts, will be essential to identify promising candidates for clinical development. nih.govaltogenlabs.com

Preclinical Activity of this compound and a Key Analogue:

| Compound | Key Structural Feature | Activity Highlight | Reference |

| This compound (dEpoF) | 21-hydroxyl group | Potent against various tumor cell lines, including paclitaxel-resistant ones. acs.orgacs.orgnih.gov | acs.orgacs.orgnih.gov |

| 15-Aza-desoxyepothilone B | Nitrogen atom at position 15 | Maintained microtubule-stabilizing activity, slightly less potent than dEpoB. researchgate.net | researchgate.net |

Development of Research Tools based on the this compound Scaffold

The unique biological activity and the modifiable structure of this compound make it an excellent starting point for the development of sophisticated chemical biology tools. These tools are designed to probe the complex biological systems that are perturbed by dEpoF and other microtubule-stabilizing agents.

One promising area is the creation of photoaffinity labels. chomixbio.commdpi.comnsf.gov By incorporating a photoreactive group into the dEpoF structure, researchers can create a probe that, upon exposure to UV light, will covalently bind to its biological target(s). chomixbio.combiorxiv.org This technique can be used to definitively identify the binding proteins of dEpoF within the cell and to map the precise binding site on these proteins. The 21-hydroxyl group of dEpoF is an ideal position for the attachment of such a photoreactive moiety without significantly disrupting the core pharmacophore. mskcc.orggoogleapis.com

Another important class of research tools that can be developed from the dEpoF scaffold are biotinylated probes. citeqbiologics.comnih.govstanford.edu By attaching a biotin (B1667282) molecule to dEpoF, again likely through the 21-hydroxyl group, a probe can be created that can be used for affinity purification of its binding partners from cell lysates. nih.gov This approach, often coupled with mass spectrometry-based proteomics, can help to identify not only the primary target of dEpoF but also other proteins that may be part of the larger complex that is affected by the drug. nih.gov The development of such tools will be invaluable for a deeper understanding of the mechanism of action of dEpoF and for the discovery of new therapeutic targets.

Q & A

Q. What metadata should accompany raw datasets from this compound experiments?

- Methodological Answer : Include experimental conditions (e.g., cell passage number, drug lot), instrument calibration details, and software versions. For omics data, adhere to MIAME or MIAPE standards. Store datasets in FAIR-aligned repositories (e.g., Figshare, Zenodo) with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.